molecular formula C21H13N5O2S2 B2550860 N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681175-21-3

N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide

Cat. No. B2550860
CAS RN: 681175-21-3
M. Wt: 431.49
InChI Key: XGQNFUYDAZLHDX-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives have been extensively studied due to their diverse biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . Benzothiazole-6-carboxylic acid may be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectro-analytical techniques . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various reactions including a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using FTIR, 1H-NMR, 13C-NMR and HRMS spectral data .

properties

IUPAC Name

N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N5O2S2/c27-20(12-1-3-15-18(7-12)29-10-23-15)25-14-5-6-22-9-17(14)26-21(28)13-2-4-16-19(8-13)30-11-24-16/h1-11H,(H,26,28)(H,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQNFUYDAZLHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide

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